3-Phenylpyrido[3,4-e][1,2,4]triazine
Description
Significance of Pyrido[3,4-e]nih.govnih.govmdpi.comtriazine Scaffolds in Modern Medicinal Chemistry and Drug Discovery
The pyrido[3,4-e] nih.govnih.govmdpi.comtriazine scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets. This versatility has made it a focal point in the search for new therapeutic agents. Research has shown that derivatives of this scaffold possess a range of biological activities, with antifungal properties being particularly notable. nih.gov
A study published in the Journal of Medicinal Chemistry described the synthesis and biological evaluation of a series of pyrido[3,4-e] nih.govnih.govmdpi.comtriazines. nih.govacs.org In this research, various groups were attached at the 3-position of the scaffold, including alkyl, cycloalkyl, and substituted phenyl groups. nih.gov The resulting compounds were tested against several fungal strains. Notably, certain derivatives demonstrated significant inhibitory activity against species of Candida, Aspergillus, Mucor, and Trichophyton, with Minimum Inhibitory Concentrations (MICs) as low as 16 µg/mL. nih.gov This highlights the potential of the pyrido[3,4-e] nih.govnih.govmdpi.comtriazine core in the development of novel antifungal drugs. nih.gov
| Derivative Class | Substituent at C3 | Target Organisms | Noted Activity |
| Alkyl | Methyl, Cyclopropyl | Candida, Aspergillus, Mucor, Trichophyton | Antifungal activity with MIC ≤ 16 µg/mL. nih.gov |
| Phenyl | Phenyl, Substituted Phenyl | Candida, Aspergillus, Mucor, Trichophyton | Antifungal activity with MIC ≤ 16 µg/mL. nih.gov |
| Heterocyclic | Various | Candida, Aspergillus, Mucor, Trichophyton | Antifungal activity with MIC ≤ 16 µg/mL. nih.gov |
Overview of Fused Heterocyclic Triazine Systems and their Academic Relevance
Fused heterocyclic systems incorporating a triazine ring are a cornerstone of modern chemical and medicinal research. nih.govnih.gov The 1,2,4-triazine (B1199460) ring, in particular, is a key component in a variety of compounds exhibiting a wide spectrum of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties. mdpi.comnih.gov Their structural similarity to endogenous purines makes them valuable isosteres in drug design, allowing them to interact with biological targets like enzymes and receptors. nih.govnih.gov
The academic relevance of these systems stems from their synthetic versatility and the diverse biological profiles of their derivatives. rsc.org For instance, the fusion of a 1,2,4-triazine ring with other heterocycles like pyrazole (B372694), as seen in pyrazolo[4,3-e] nih.govnih.govmdpi.comtriazine, has yielded compounds with potent anticancer activity against breast cancer cell lines. nih.gov Similarly, nih.govnih.govmdpi.comtriazolo[1,5-a]pyrimidine derivatives are explored for their wide-ranging applications in both agriculture and medicine, targeting everything from viruses to parasites. epa.govmdpi.com The pyrrolo[2,1-f] nih.govnih.govmdpi.comtriazine scaffold is another example, considered a multimodal pharmacophore for developing antiviral agents against various RNA viruses. mdpi.com
The synthesis of these complex fused rings is an active area of research, with chemists developing novel methods to construct these scaffolds efficiently. mdpi.com The ability to systematically modify the peripheral substituents on these fused systems allows for the creation of large libraries of compounds for screening, furthering their importance in drug discovery and materials science. rsc.orgrsc.org
| Fused Triazine System | Associated Biological Activity | Reference |
| Pyrido[3,4-e] nih.govnih.govmdpi.comtriazine | Antifungal | nih.gov |
| Pyrazolo[4,3-e] nih.govnih.govmdpi.comtriazine | Anticancer | nih.gov |
| nih.govnih.govmdpi.comTriazolo[1,5-a]pyrimidine | Antiviral, Antiparasitic, Antibacterial | epa.gov |
| Pyrrolo[2,1-f] nih.govnih.govmdpi.comtriazine | Antiviral (Influenza, Hepatitis C, Ebola) | mdpi.com |
| nih.govnih.govmdpi.comTriazino[5,6-c]quinoline | Antifungal | nih.gov |
Structure
3D Structure
Properties
CAS No. |
40848-48-4 |
|---|---|
Molecular Formula |
C12H8N4 |
Molecular Weight |
208.22 g/mol |
IUPAC Name |
3-phenylpyrido[3,4-e][1,2,4]triazine |
InChI |
InChI=1S/C12H8N4/c1-2-4-9(5-3-1)12-14-11-8-13-7-6-10(11)15-16-12/h1-8H |
InChI Key |
SNAMXDPWMHPIQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CN=C3)N=N2 |
Origin of Product |
United States |
Synthetic Methodologies for 3 Phenylpyrido 3,4 E 1 2 3 Triazine and Its Derivatives
Historical Evolution of Pyrido[3,4-e]mdpi.comnih.govresearchgate.nettriazine Synthesis
Early investigations into the synthesis of pyrido[3,4-e]-1,2,4-triazines were driven by the search for novel heterocyclic compounds with potential biological activity. Foundational work in the late 1980s described the preparation of a series of these compounds for evaluation as antifungal agents. nih.gov The core strategy involved the cyclization of 3-amino-4-hydrazinopyridine precursors. The general approach was to react a suitably substituted 3-amino-4-chloropyridine (B21944) with hydrazine (B178648) hydrate (B1144303) to form the key 3-amino-4-hydrazinopyridine intermediate. This intermediate was then subjected to condensation with a 1,2-dicarbonyl compound to construct the triazine ring. For the synthesis of 3-substituted derivatives, including the 3-phenyl variant, the corresponding α-ketoaldehyde or a related derivative was employed, establishing a versatile route to this heterocyclic system. nih.gov These early methods laid the groundwork for many of the contemporary approaches that often rely on similar cyclocondensation principles but with improved reagents, catalysts, and reaction conditions.
Contemporary Approaches to the Synthesis of Pyrido[3,4-e]mdpi.comnih.govresearchgate.nettriazine Derivatives
Modern synthetic chemistry offers a diverse toolkit for the construction of complex heterocyclic scaffolds. For pyrido[3,4-e] mdpi.comnih.govresearchgate.nettriazines, contemporary methods continue to refine classical cyclocondensation reactions and have introduced novel strategies involving diazotization and cyclization protocols.
Cyclocondensation remains the most prevalent method for assembling the pyrido mdpi.comnih.govresearchgate.nettriazine ring system. This strategy typically involves the reaction of a bifunctional pyridine-based precursor with a 1,2-dicarbonyl compound or its synthetic equivalent, leading to the formation of the six-membered triazine ring.
A highly effective and common strategy for installing the C3-substituent, such as a phenyl group, involves the condensation of a pyridine (B92270) derivative containing adjacent amino and hydrazino or a related nitrogen-based nucleophile with an α-keto acid or an analogous reagent like an α-keto aldehyde. windows.netacs.orgnih.gov
For instance, the synthesis of various pyrido[1,2-b] mdpi.comnih.govresearchgate.nettriazine derivatives has been achieved through an efficient high-pressure-assisted, trifluoroacetic acid (TFA)-catalyzed protocol. windows.netacs.orgnih.gov This method involves the condensation of 1-amino-2-imino-4-arylpyridine-3-carbonitrile derivatives with α-keto acids, such as phenylglyoxylic acid, to yield the corresponding 3-phenyl-substituted pyrido-triazine systems. windows.netacs.orgnih.gov The reaction proceeds via nucleophilic attack of the exocyclic amino group on the keto-carbonyl of the α-keto acid, followed by intramolecular cyclization and dehydration. nih.gov The use of a Q-tube reactor to conduct these reactions under high pressure has been shown to be superior to traditional reflux conditions. windows.netacs.org
Similarly, the synthesis of novel 3-phenylpyrido[4,3-e] mdpi.comnih.govresearchgate.nettriazino[3,2-c] mdpi.comnih.govresearchgate.netthiadiazine 6,6-dioxide derivatives was accomplished by treating an aminoguanidine (B1677879) precursor with phenylglyoxal (B86788) hydrate in refluxing glacial acetic acid. mdpi.comnih.gov Phenylglyoxal, an α-keto aldehyde, serves as the 1,2-dicarbonyl component that reacts with the precursor to form the 3-phenyl-1,2,4-triazine (B13755647) ring. mdpi.com
| Precursor | Reagent | Conditions | Product Isomer | Reference |
| 1-Amino-2-imino-4-arylpyridine-3-carbonitrile | Phenylglyoxylic acid | EtOH, TFA, AcOH, Q-tube, 130 °C | Pyrido[1,2-b] mdpi.comnih.govresearchgate.nettriazine | windows.netacs.org |
| 3-Amino-2-(4-thioxo-1,4-dihydropyridin-3-yl-sulfonyl)guanidine | Phenylglyoxal hydrate | Glacial acetic acid, reflux | Pyrido[4,3-e] mdpi.comnih.govresearchgate.nettriazino[3,2-c] mdpi.comnih.govresearchgate.netthiadiazine 6,6-dioxide | mdpi.comnih.gov |
| C-glycopyranosyl formamidrazone | 1,2-dicarbonyl derivatives | Anhydrous EtOH, reflux | 3-glycopyranosyl-1,2,4-triazine | mdpi.com |
The annulation of the triazine ring can also be achieved using reagents that possess two distinct reactive sites (α,β-bifunctional compounds). A prominent example involves the reaction of precursors like 4-amino-3-mercapto-1,2,4-triazin-5(4H)-one with phenacyl halides. researchgate.net Phenacyl halides are α-haloketones, which first undergo S-alkylation at the mercapto group, followed by an intramolecular cyclocondensation involving the amino group and the ketone carbonyl to yield a fused triazino[3,4-b] mdpi.comresearchgate.netwindows.netthiadiazine system. researchgate.net This type of sequential alkylation-cyclization provides a robust method for building fused ring systems.
Another approach involves the condensation of 3-substituted 1,2,4-triazole-5-diazonium salts with ethyl acetoacetate (B1235776) to form hydrazone intermediates. colab.ws These intermediates can be further elaborated and cyclized with primary amines to synthesize new pyrido[4,3-e] mdpi.comnih.govresearchgate.nettriazolo-[5,1-c] mdpi.comnih.govresearchgate.nettriazin-6(7H)-ones. colab.ws
Diazotization of heterocyclic amines followed by coupling with a suitable partner and subsequent cyclization is a powerful strategy for constructing fused triazine rings. This method is particularly useful for synthesizing azolo-fused triazines, which are structurally related to the target pyrido-triazines.
For example, new pyrido[4,3-e] mdpi.comnih.govresearchgate.nettriazolo-[5,1-c] mdpi.comnih.govresearchgate.nettriazin-6(7H)-ones have been synthesized by coupling 3-substituted 1,2,4-triazole-5-diazonium salts with ethyl acetoacetate. colab.wsresearchgate.net This reaction yields 1,2,4-triazol-5-ylhydrazone intermediates. These hydrazones can then undergo intramolecular cyclization upon heating in a solvent like pyridine to form the fused triazine ring system. researchgate.net This general pathway—diazotization, azo-coupling to form a hydrazone, and cyclization—represents a versatile route to annulated 1,2,4-triazines. researchgate.net
| Precursor | Reagent 1 | Reagent 2 | Product System | Reference |
| 3-Substituted 1,2,4-triazole-5-amine | NaNO₂, HCl (Diazotization) | Ethyl acetoacetate | Pyrido[4,3-e] mdpi.comnih.govresearchgate.nettriazolo-[5,1-c] mdpi.comnih.govresearchgate.nettriazin-6(7H)-one | colab.wsresearchgate.net |
| 2-Hydrazinonicotinonitrile derivative | Diazotized aromatic amines | - | Arylhydrazone intermediates for further cyclization | researchgate.net |
Oxidative and reductive cyclization methods provide alternative pathways for the formation and aromatization of fused triazine rings. These methods often involve a final oxidation step to convert a dihydro-triazine intermediate into the fully aromatic system.
An example of an oxidative aromatization is seen in the synthesis of pyrido[3,2-e]-as-triazines. researchgate.net After the initial cyclization of 3-amino-2-hydrazinopyridines with triethyl orthoformate to yield a 1,2-dihydropyrido[3,2-e]-as-triazine hydrochloride, a mild dehydrogenation step is required. researchgate.net This is achieved using alkaline potassium ferricyanide, which oxidizes the dihydro intermediate to the stable, aromatic pyrido[3,2-e]-as-triazine. researchgate.net
In other related systems, oxidative cyclization has been observed where a precursor is treated with an oxidizing agent to facilitate ring closure. For example, the oxidation of a dihydrooxepino[4,5-d]pyridazine with silver(I) oxide leads to the aromatic oxepino[4,5-d]pyridazine. researchgate.net While not a direct synthesis of a pyrido-triazine, this demonstrates the utility of oxidative conditions in the final aromatization step of fused nitrogen-containing heterocycles. These oxidative aromatization steps are crucial for achieving the stable, conjugated final product.
One-Pot Multicomponent Reactions and Cascade Sequences
One-pot multicomponent reactions (MCRs) and cascade sequences represent highly efficient strategies in modern organic synthesis, minimizing synthetic steps, reducing waste, and enabling the rapid construction of complex molecular architectures from simple precursors. nih.gov These approaches are particularly valuable in creating libraries of compounds for drug discovery. nih.govnih.gov
While specific MCR protocols for 3-phenylpyrido[3,4-e] mdpi.comnih.govmdpi.comtriazine are not extensively documented, the principles can be extrapolated from the synthesis of analogous heterocyclic systems. For instance, a one-pot, three-component synthesis has been successfully developed for novel 2-alkyl-substituted 4-aminoimidazo[1,2-a] mdpi.comnih.govresearchgate.nettriazines, reacting 2-aminoimidazoles, trialkyl orthoesters, and cyanamide (B42294) under microwave irradiation or conventional heating. nih.govrsc.org This demonstrates the feasibility of building a triazine ring onto a pre-existing nitrogen-containing heterocycle in a single step.
A hypothetical MCR for the 3-phenylpyrido[3,4-e] mdpi.comnih.govmdpi.comtriazine core could involve the condensation of a suitable 3,4-disubstituted pyridine derivative, a phenyl-containing building block, and a nitrogen source. For example, a reaction between a 3-amino-4-hydrazinopyridine, phenylglyoxal (as the source of the phenyl group and adjacent carbon), and an oxidizing agent could potentially form the desired scaffold in a single pot.
Cascade reactions, where a series of intramolecular transformations occur sequentially without isolating intermediates, are also prominent. The synthesis of 1,3,4-selenadiazoles from aldehydes, hydrazine, and elemental selenium via a one-pot pseudo three-component cascade reaction highlights a modern approach that could be conceptually adapted for triazine synthesis. nih.gov A potential cascade pathway to the target molecule might start with the condensation of 3-amino-4-chloropyridine with benzoylhydrazine. The resulting intermediate could undergo an intramolecular cyclization and subsequent dehydration or oxidation to yield the final aromatic pyrido[3,4-e] mdpi.comnih.govmdpi.comtriazine ring system.
Advanced Synthetic Techniques: Catalyzed and High-Pressure Reactions
To overcome activation barriers, improve yields, and shorten reaction times, advanced synthetic techniques such as catalysis and high-pressure conditions are increasingly employed.
Catalyzed Reactions: Acid catalysis is a common strategy in the synthesis of related fused triazine systems. An efficient protocol for synthesizing novel pyrido[1,2-b] mdpi.comnih.govmdpi.comtriazine derivatives utilizes trifluoroacetic acid (TFA) to catalyze the condensation of 1-amino-2-imino-4-arylpyridine-3-carbonitrile derivatives with α-keto acids like phenylglyoxylic acid. nih.gov The acid protonates the carbonyl oxygen of the keto acid, rendering the carbonyl carbon more electrophilic and facilitating the initial nucleophilic attack by the amino group, which is a key step in the cyclization process. nih.gov A similar acid-catalyzed cyclocondensation could be envisioned for forming the 3-phenylpyrido[3,4-e] mdpi.comnih.govmdpi.comtriazine ring.
High-Pressure Reactions: The use of high-pressure reactors, such as the Q-tube, has been shown to be superior to traditional reflux conditions for certain heterocyclic syntheses. nih.gov In the TFA-catalyzed synthesis of pyrido[1,2-b] mdpi.comnih.govmdpi.comtriazines, conducting the reaction at 130 °C under high pressure significantly improves the reaction efficiency. nih.gov This technique could be applied to the synthesis of 3-phenylpyrido[3,4-e] mdpi.comnih.govmdpi.comtriazine to potentially enhance reaction rates and yields, especially for less reactive substrates.
Microwave and Ultrasound-Assisted Synthesis: Microwave irradiation and sonochemistry are other advanced techniques that dramatically reduce reaction times from hours to minutes, decrease energy consumption, and often lead to higher product purity. mdpi.com Microwave-assisted methods have been developed for synthesizing various 1,3,5-triazine (B166579) derivatives, achieving high yields in as little as 150 seconds. mdpi.com Similarly, ultrasound has been used to synthesize triazine derivatives efficiently at room temperature. mdpi.com These energy sources could be applied to the key cyclocondensation step in the formation of 3-phenylpyrido[3,4-e] mdpi.comnih.govmdpi.comtriazine.
Regioselectivity and Stereoselectivity Considerations in 3-Phenylpyrido[3,4-e]mdpi.comnih.govmdpi.comtriazine Synthesis
Regioselectivity: The construction of the pyrido[3,4-e] mdpi.comnih.govmdpi.comtriazine ring system from asymmetric precursors requires strict control of regioselectivity to obtain the desired isomer. The most common method for forming a 3-substituted-1,2,4-triazine ring is the cyclocondensation of an amidrazone with a 1,2-dicarbonyl compound. mdpi.com
In the context of 3-phenylpyrido[3,4-e] mdpi.comnih.govmdpi.comtriazine, a plausible route involves the reaction of a pyridine-derived intermediate containing two adjacent reactive nitrogen groups (e.g., a 3-amino-4-hydrazinopyridine) with phenylglyoxal. Phenylglyoxal has two distinct electrophilic centers: an aldehydic carbonyl and a ketonic carbonyl. The reaction's regiochemical outcome depends on which nitrogen atom of the pyridine precursor attacks which carbonyl group.
For instance, in the synthesis of related fused triazines, the mechanism is proposed to proceed via a regioselective nucleophilic attack. mdpi.com To obtain the desired 3-phenyl isomer, the terminal nitrogen of the hydrazine moiety would need to attack the aldehydic carbon of phenylglyoxal, followed by cyclization involving the pyridine's amino group and the ketonic carbon. Unwanted side products, such as the 2-phenyl isomer, could form if the initial attack or subsequent cyclization occurs at the wrong positions. The choice of solvent and catalyst can be crucial in directing this regioselectivity. urfu.ru
Stereoselectivity: The core 3-phenylpyrido[3,4-e] mdpi.comnih.govmdpi.comtriazine molecule is planar and achiral. Therefore, stereoselectivity is not a concern in the synthesis of the parent compound itself. However, if chiral centers are present in substituents on either the phenyl or the pyrido portion of the molecule, or if chiral reagents or catalysts are used, then diastereoselectivity or enantioselectivity would become important considerations in the synthetic design.
Elucidation of Reaction Mechanisms in Pyrido 3,4 E 1 2 3 Triazine Formation
Proposed Mechanistic Pathways for Triazine Ring Cyclization
The formation of the 1,2,4-triazine (B1199460) ring fused to a pyridine (B92270) core is typically achieved through condensation and cyclization reactions. A common strategy involves the reaction of a suitably substituted pyridine derivative containing a hydrazine (B178648) or a related nitrogen-based nucleophile with a 1,2-dicarbonyl compound or its equivalent.
For instance, the synthesis of related pyrido[1,2-b] mdpi.comacs.orgwindows.nettriazine derivatives has been achieved through the condensation of 1-amino-2-imino-pyridine precursors with α-keto acids, such as phenylglyoxylic acid. acs.org A plausible mechanism for this type of reaction begins with the acid-catalyzed activation of the keto group of the α-keto acid. acs.orgwindows.net The presence of an acid catalyst, like trifluoroacetic acid (TFA), protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. acs.orgwindows.net This is followed by the nucleophilic attack of the exocyclic amino group of the pyridine precursor onto the activated carbonyl carbon, forming a tetrahedral adduct. acs.orgwindows.net Subsequent proton transfer and dehydration lead to the formation of an imine intermediate. acs.orgwindows.net The final step of the triazine ring formation involves an intramolecular nucleophilic attack by the endocyclic pyridine nitrogen or an imino group onto the newly formed imine or a second carbonyl group, followed by another dehydration step to yield the aromatic pyrido mdpi.comacs.orgwindows.nettriazine ring system. acs.orgwindows.net
In a similar vein, the synthesis of a novel pyrido[4,3-e] mdpi.comacs.orgwindows.nettriazino[3,2-c] mdpi.comacs.orgwindows.netthiadiazine 6,6-dioxide system, which shares the core pyrido mdpi.comacs.orgwindows.nettriazine structure, involves the reaction of a guanidine (B92328) derivative with phenylglyoxal (B86788) hydrates in glacial acetic acid. mdpi.com The proposed mechanism suggests an initial condensation reaction to form an intermediate, which then undergoes cyclization to form the triazine ring. mdpi.com
The table below summarizes key starting materials and conditions used in the formation of related pyrido mdpi.comacs.orgwindows.nettriazine systems, which provide insight into the probable synthesis of 3-Phenylpyrido[3,4-e] mdpi.comacs.orgwindows.nettriazine.
| Precursor 1 | Precursor 2 | Catalyst/Solvent | Resulting System |
| 1-Amino-2-imino-pyridine derivatives | Phenylglyoxylic acid | TFA, Acetic Acid, Ethanol | Pyrido[1,2-b] mdpi.comacs.orgwindows.nettriazine |
| 3-Amino-2-(4-thioxo-1,4-dihydropyridin-3-yl-sulfonyl)guanidine | Phenylglyoxal hydrate (B1144303) | Glacial Acetic Acid | Pyrido[4,3-e] mdpi.comacs.orgwindows.nettriazino[3,2-c] mdpi.comacs.orgwindows.netthiadiazine 6,6-dioxide |
Intramolecular Rearrangements and Addition-Elimination Processes
The synthesis and derivatization of pyrido[3,4-e] mdpi.comacs.orgwindows.nettriazines often involve significant intramolecular rearrangements and addition-elimination sequences. These processes are fundamental to the construction of the fused heterocyclic system and the introduction of various functional groups.
A key process observed in the formation of related fused triazine systems is intramolecular nucleophilic aromatic substitution (SNA_r). For example, in the synthesis of pyrido[4,3-e] mdpi.comacs.orgwindows.nettriazino[3,2-c] mdpi.comacs.orgwindows.netthiadiazine 6,6-dioxides, an intermediate condensation product undergoes an intramolecular addition-elimination reaction. mdpi.com The nucleophilic attack occurs at the 4-position of the pyridine ring, leading to the formation of a pyridothiadiazine intermediate with the simultaneous elimination of a small molecule like hydrogen sulfide (B99878) (H₂S). mdpi.com This type of cyclization, driven by the formation of a stable fused ring system, is a common feature in heterocyclic chemistry.
Furthermore, the synthesis of various fused 1,2,4-triazine systems often proceeds through a sequence of addition and elimination steps. The initial formation of an imine from a hydrazine and a carbonyl compound is a classic example of an addition-elimination reaction. acs.orgwindows.net This is often followed by an intramolecular addition of another nucleophilic group onto the imine C=N bond, which, after elimination of another small molecule (e.g., water), leads to the final cyclized product. acs.orgwindows.net
In the context of derivatization, existing pyrido mdpi.comacs.orgwindows.nettriazine cores can undergo nucleophilic substitution reactions, where a leaving group on the triazine or pyridine ring is displaced by a nucleophile. These reactions are addition-elimination processes that allow for the modification of the core structure and the introduction of diverse substituents.
Role of Reactive Intermediates in Pyrido[3,4-e]mdpi.comacs.orgwindows.nettriazine Derivatization
Reactive intermediates play a pivotal role in the derivatization of the pyrido[3,4-e] mdpi.comacs.orgwindows.nettriazine scaffold, enabling the construction of more complex, polycyclic systems. The nature of these intermediates dictates the course of subsequent reactions and the structure of the final products.
One important class of reactive intermediates is nitrilium salts. These can be generated from nitriles in the presence of strong acids like triflic acid. nih.gov Nitrilium salts are powerful electrophiles that can react with other nitriles in a controlled manner to form substituted 1,3,5-triazines. nih.gov This methodology, involving the stepwise reaction of different nitriles, could potentially be adapted for the synthesis of unsymmetrically substituted triazine rings fused to a pyridine backbone.
In the synthesis of fused heterocyclic systems, intermediates arising from the reaction of hydrazinyl-substituted triazines are common. For example, 3-hydrazino-1,2,4-triazines are versatile precursors that can react with a variety of electrophiles to form fused bicyclic systems. researchgate.net The reaction of these hydrazino derivatives with carbonyl compounds, for instance, proceeds through hydrazone intermediates, which can then cyclize to form pyrazolo[4,3-e] mdpi.comacs.orgwindows.nettriazines or other fused structures. researchgate.netnih.gov
The table below highlights some key reactive intermediates and their role in the synthesis of related heterocyclic systems.
| Reactive Intermediate | Precursor(s) | Role in Synthesis/Derivatization |
| Imine Intermediate | 1-Amino-pyridine derivative + α-keto acid | Key intermediate in the cyclization to form the triazine ring. acs.orgwindows.net |
| Hydrazone Intermediate | Hydrazinyl-substituted triazine + Carbonyl compound | Precursor to intramolecular cyclization for forming fused ring systems like pyrazolo[4,3-e] mdpi.comacs.orgwindows.nettriazines. researchgate.netnih.gov |
| Nitrilium Salt | Nitrile + Triflic acid | Electrophilic intermediate for the controlled synthesis of substituted triazines via cyclotrimerization. nih.gov |
The study of these reaction mechanisms and reactive intermediates is an active area of research. A deeper understanding will undoubtedly lead to the discovery of novel synthetic methodologies and the creation of new 3-phenylpyrido[3,4-e] mdpi.comacs.orgwindows.nettriazine derivatives with tailored properties.
Structure Activity Relationship Sar Studies of 3 Phenylpyrido 3,4 E 1 2 3 Triazine Derivatives
Impact of Substituent Variation on Biological Activity Profiles
The introduction of different substituents at various positions on the 3-Phenylpyrido[3,4-e] nih.govnih.govnih.govtriazine framework serves as a primary method for modulating its biological effects. These modifications can drastically alter the molecule's electronic properties, steric profile, and capacity for intermolecular interactions.
The phenyl ring at the 3-position is a critical site for modification, with substituents on this ring directly influencing how the molecule interacts with its biological targets. The nature, size, and position of these substituents can fine-tune the compound's activity.
Research into a series of 3-substituted pyrido[3,4-e]-1,2,4-triazines demonstrated their potential as antifungal agents. nih.gov Modifications included a range of substituted phenyl groups at the 3-position, with active compounds showing inhibitory effects against various fungal strains. nih.gov For example, the introduction of a fluorine atom at the meta-position of the phenyl ring is thought to alter the molecule's dipole moment and hydrogen-bonding capabilities, which can influence its pharmacokinetic profile. The electron-withdrawing nature of the fluorine atom may also enhance interactions with enzymatic active sites.
General principles observed in related triazine structures suggest that smaller, electron-withdrawing substituents like halogens (e.g., F, Cl) on the phenyl ring can be more beneficial for activity than larger, bulkier groups like methoxy (B1213986) (OMe). mdpi.com This indicates that both steric and electronic factors are at play in the molecular recognition process.
Table 1: Effect of Phenyl Ring Substitution on Biological Activity
| Base Scaffold | Phenyl Ring Substituent | Observed Biological Activity | Reference |
|---|---|---|---|
| Pyrido[3,4-e]-1,2,4-triazine (B3357959) | Various substituted phenyls | Antifungal activity (MIC ≤ 16 µg/mL) | nih.gov |
| Pyrido[3,4-e] nih.govnih.govnih.govtriazine | 3-Fluoro (meta position) | Potential for altered dipole moment and hydrogen bonding | vulcanchem.com |
| Analogous 1,3,5-Triazines | Cl, F | More active than OMe substituent | mdpi.com |
Altering the core heterocyclic structure through the inclusion of additional heteroatoms or the fusion of other ring systems is a key strategy for diversifying biological activity. Isosteric replacement, where one atom or group of atoms is replaced by another with similar electronic properties, has proven particularly effective.
For instance, the replacement of the benzene (B151609) ring with a pyridine (B92270) ring in related dihydrotriazine structures results in more hydrophilic dihydropyrido[3,4-e]1,2,4-triazine derivatives. mdpi.com This change from a carbocyclic to a heterocyclic system imparts moderate in vitro antifungal activity to otherwise inactive compounds. mdpi.com
Furthermore, fusing the pyrido[3,4-e]-1,2,4-triazine system with other rings significantly impacts its properties. The fusion of a quinoline (B57606) ring to form 1,2,4-triazino[5,6-c]quinolines has been explored to develop new antifungal agents. nih.gov In a different approach, fusing a pyrazole (B372694) ring to create isomeric pyrazolo[4,3-e] nih.govnih.govnih.govtriazines has yielded compounds with notable anticancer properties. mdpi.comnih.gov Further extending this concept, the fusion of a tetrazole ring onto the pyrazolotriazine scaffold was found to enhance cytotoxic activity against breast cancer cell lines compared to the parent pyrazolotriazine sulfonamide. nih.gov This highlights how complex fusion patterns can be leveraged to enhance a desired biological outcome.
Table 2: Impact of Heteroatom Inclusion and Fusion on Biological Activity
| Structural Modification | Resulting Heterocycle | Observed Biological Activity | Reference |
|---|---|---|---|
| Benzene ring replaced with Pyridine | Dihydropyrido[3,4-e]1,2,4-triazine | Moderate antifungal activity | mdpi.com |
| Fusion with Quinoline ring | 1,2,4-Triazino[5,6-c]quinoline | Antifungal activity | nih.gov |
| Fusion with Pyrazole ring | Pyrazolo[4,3-e] nih.govnih.govnih.govtriazine | Anticancer activity | mdpi.comnih.gov |
| Fusion with Tetrazole ring | Pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govnih.govnih.govtriazine | Enhanced anticancer activity | nih.gov |
Conformational Analysis and Bioactive Conformations of Pyrido[3,4-e]nih.govnih.govnih.govtriazines
The three-dimensional shape, or conformation, of a molecule is fundamental to its ability to bind to a biological target. Conformational analysis of pyrido[3,4-e] nih.govnih.govnih.govtriazine derivatives, using techniques like X-ray crystallography and computational chemistry, provides insight into their bioactive forms.
Studies on related fused 3-phenyl nih.govnih.govnih.govtriazines have revealed a nearly planar conformation, particularly regarding the phenyl ring at the C3 position relative to the triazine ring. mdpi.com This planarity is a critical feature, as it can facilitate interactions such as π-π stacking with aromatic residues in a protein's active site or intercalation with the base pairs of DNA. mdpi.com
Computational methods, such as Density Functional Theory (DFT), are employed to calculate the low-energy conformations of these molecules. mdpi.com The conformation of related pyrazolotriazine sulfonamides has been described in detail by defining several key torsion angles that dictate the spatial arrangement of the different parts of the molecule. mdpi.com Such analyses can identify the most stable and likely bioactive conformation, guiding further drug design. The study of different crystalline forms, or polymorphs, can also reveal distinct molecular conformations that may possess different activities, with calculations helping to determine which form is more stable. mdpi.com
Correlation between Molecular Architecture and Biological Efficacy
The biological activity is rooted in the electron-deficient nature of the fused pyridine-triazine scaffold. vulcanchem.com The efficacy is then modulated by the substituents on the phenyl ring. As noted, small, electron-withdrawing groups can enhance potency by improving interactions with target sites. mdpi.com
Computational and Theoretical Investigations of 3 Phenylpyrido 3,4 E 1 2 3 Triazine
Quantum Chemical Characterization of Molecular and Electronic Structure
Quantum chemical calculations are fundamental in elucidating the intrinsic properties of 3-Phenylpyrido[3,4-e] researchgate.netnih.govresearchgate.nettriazine at the atomic and electronic levels.
Density Functional Theory (DFT) Calculations and Basis Set Selection
Density Functional Theory (DFT) stands as a principal method for the computational study of molecules like 3-Phenylpyrido[3,4-e] researchgate.netnih.govresearchgate.nettriazine. DFT calculations, often utilizing functionals such as B3LYP, are adept at providing a balance between computational cost and accuracy for predicting molecular structures and energies. The selection of a basis set is a critical component of these calculations. For organic molecules of this nature, Pople-style basis sets are commonly employed. A typical choice would be the 6-311++G(d,p) basis set. This set is extensive, incorporating diffuse functions (++) to accurately describe the behavior of electrons far from the nucleus and polarization functions (d,p) to account for the non-spherical nature of electron distribution in molecules, which is essential for capturing the nuances of the π-systems in the pyridotriazine core and the phenyl substituent.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and electronic transitions of a molecule. For 3-Phenylpyrido[3,4-e] researchgate.netnih.govresearchgate.nettriazine, the HOMO is typically distributed over the electron-rich regions of the molecule, while the LUMO is localized on the electron-deficient sites. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. A larger energy gap implies higher stability and lower reactivity. Computational studies on similar heterocyclic systems have shown that these energy gaps can be precisely calculated, offering a window into the molecule's electronic behavior and its potential as an electronic material.
| Parameter | Calculated Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -2.5 |
| Energy Gap (ΔE) | 4.0 |
| Note: The values presented in this table are representative examples based on computational studies of structurally similar heterocyclic compounds and are intended for illustrative purposes. |
Global and Local Reactivity Descriptors
To quantify the chemical reactivity of 3-Phenylpyrido[3,4-e] researchgate.netnih.govresearchgate.nettriazine, a range of global and local reactivity descriptors are calculated from the HOMO and LUMO energies. These descriptors, derived from conceptual DFT, include chemical potential (μ), global hardness (η), and global softness (S). The chemical potential indicates the molecule's tendency to lose or gain electrons, while hardness and softness are measures of its resistance to change in its electron distribution.
Furthermore, the Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution on the molecule's surface. The MEP map uses a color spectrum to identify regions of negative and positive electrostatic potential. For 3-Phenylpyrido[3,4-e] researchgate.netnih.govresearchgate.nettriazine, the nitrogen atoms of the triazine ring are expected to be regions of high electron density (colored in red or yellow), indicating their susceptibility to electrophilic attack. Conversely, the hydrogen atoms of the pyridine (B92270) and phenyl rings would exhibit a positive potential (colored in blue), marking them as sites for potential nucleophilic interactions.
| Descriptor | Formula | Significance |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron donating/accepting tendency |
| Global Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution |
| Global Softness (S) | 1 / (2η) | Measure of chemical reactivity |
Spectroscopic Property Prediction and Validation
Computational methods are also invaluable for predicting the spectroscopic signatures of molecules, which is essential for their experimental identification and characterization.
Theoretical Infrared (IR) Spectroscopy
Theoretical IR spectroscopy, performed using DFT calculations, can predict the vibrational frequencies of 3-Phenylpyrido[3,4-e] researchgate.netnih.govresearchgate.nettriazine. By calculating the harmonic frequencies at the optimized geometry, a theoretical IR spectrum can be generated. This computed spectrum can then be compared with experimental data, aiding in the assignment of vibrational modes to specific functional groups within the molecule. For instance, the characteristic stretching frequencies for C=N bonds in the triazine ring, C-H bonds in the aromatic systems, and the various ring vibrations can be precisely calculated. These theoretical predictions are crucial for interpreting experimental IR spectra and confirming the molecular structure.
| Vibrational Mode | Calculated Frequency (cm-1) |
| C-H stretching (Aromatic) | 3100-3000 |
| C=N stretching (Triazine ring) | 1650-1550 |
| C=C stretching (Aromatic rings) | 1600-1450 |
| Ring vibrations | 1400-1000 |
| C-H out-of-plane bending | 900-675 |
| Note: The frequency ranges in this table are typical for the specified vibrational modes and are provided for illustrative purposes. |
Ultraviolet-Visible (UV-Vis) Absorption Predictions
The prediction of Ultraviolet-Visible (UV-Vis) absorption spectra through computational means is a fundamental step in characterizing a molecule's electronic properties. These predictions are typically performed using quantum chemistry methods like Time-Dependent Density Functional Theory (TD-DFT). nih.govsapub.org This approach calculates the energies of electronic transitions between molecular orbitals, which correspond to the wavelengths of maximum absorbance (λmax).
The process involves first optimizing the molecule's ground-state geometry and then computing the excited-state energies. The resulting theoretical spectrum provides valuable information on the electronic behavior of the compound. For instance, in analyses of similar heterocyclic compounds, absorption bands at shorter wavelengths (approximately 220–240 nm) are often attributed to n → π* transitions, while absorptions at longer wavelengths (above 250 nm) typically correspond to π → π* transitions. researchgate.net
Modern approaches have also seen the development of machine learning models, such as attention-based recurrent neural networks, which can predict UV-Vis spectra directly from a molecule's structure, offering a potentially faster alternative to traditional quantum calculations. nih.gov For a molecule like 3-Phenylpyrido[3,4-e] researchgate.netresearchgate.netrsc.orgtriazine, TD-DFT calculations would elucidate how the fusion of the pyridine and triazine rings, along with the phenyl substituent, influences its electronic structure and absorption properties.
Table 1: Example of Theoretical vs. Experimental UV-Vis Data for an Analogous Triazole Compound This table illustrates the typical output from a TD-DFT calculation compared with experimental data for a related heterocyclic compound, 4-Amino-3-(4-hydroxybenzyl)-1H-1,2,4-triazole-5(4H)-thione.
| Transition Type | Calculated λmax (nm) | Experimental λmax (nm) |
| n → π | 226 | 227 |
| n → π | 242 | 232 |
| n → π | 247 | 237 |
| π → π | 253 | 255 |
| π → π* | 260 | 302 |
| (Data derived from a study on an analogous triazole compound for illustrative purposes) researchgate.net |
Molecular Docking and Ligand-Target Interaction Studies
Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule (a ligand, such as 3-Phenylpyrido[3,4-e] researchgate.netresearchgate.netrsc.orgtriazine) when bound to a second (a biological target, typically a protein or enzyme). This method is central to drug discovery and medicinal chemistry for screening potential drug candidates and understanding their mechanism of action at a molecular level. Studies on related pyrido-triazine and pyrimidine (B1678525) structures demonstrate the utility of this approach. nih.govmdpi.com
Prediction of Binding Affinity with Biological Macromolecules (e.g., Proteins, Enzymes)
A key output of molecular docking simulations is the prediction of binding affinity, often expressed as a scoring function or binding energy (kcal/mol). A lower binding energy generally indicates a more stable and favorable interaction between the ligand and its target.
In studies of related heterocyclic systems, derivatives have been docked into the active sites of various enzymes to predict their potential as inhibitors. For example, pyridopyrazolo-triazine derivatives have been evaluated for their anticancer potential by docking them into the active site of a selected protein (PDB ID: 5IVE), with a derivative exhibiting a binding energy of -7.8182 kcal/mol, suggesting strong affinity. nih.gov Similarly, pyrido[3,4-d]pyrimidine (B3350098) derivatives were studied as inhibitors of Monopolar spindle 1 (Mps1) kinase, a target in cancer therapy. mdpi.com For 3-Phenylpyrido[3,4-e] researchgate.netresearchgate.netrsc.orgtriazine, docking studies could predict its binding affinity to various targets, such as kinases or microbial enzymes, providing a rationale for its potential biological activities. nih.gov
Table 2: Example Binding Affinity Data for Analogous Quinoline-Pyrido[2,3-d]pyrimidinone Derivatives This table shows representative binding energy scores from a molecular docking study of related heterocyclic compounds against the enzyme Sortase A from S. pyogenes.
| Compound | Target Enzyme | Binding Energy (kcal/mol) |
| Compound 10 | Sortase A | -8.20 |
| Compound 11 | Sortase A | -7.90 |
| Compound 12 | Sortase A | -7.80 |
| Cefotaxime (Reference) | Sortase A | -7.30 |
| (Data derived from a study on analogous compounds for illustrative purposes) mdpi.com |
Identification of Key Intermolecular Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions)
Beyond just predicting affinity, molecular docking reveals the specific intermolecular interactions that stabilize the ligand-protein complex. These interactions are crucial for a ligand's specificity and potency. Common interactions include:
Hydrogen Bonds: Formed between hydrogen bond donors (like N-H groups) and acceptors (like oxygen or nitrogen atoms).
Hydrophobic Interactions: Occur between nonpolar regions of the ligand and protein residues.
Van der Waals Forces: General attractive or repulsive forces between molecules.
For instance, molecular dynamics simulations of 1,2,4-triazine (B1199460) derivatives targeting the human D-amino acid oxidase (h-DAAO) enzyme identified key interactions with residues such as Gly313, Arg283, and Tyr224. rsc.org In another study on Mps1 kinase inhibitors, stable hydrogen bonds with residues Gly605 and Lys529 were found to be critical for the binding of pyrido[3,4-d]pyrimidine inhibitors. mdpi.com Analysis of 3-Phenylpyrido[3,4-e] researchgate.netresearchgate.netrsc.orgtriazine would likely show the triazine and pyridine nitrogens acting as hydrogen bond acceptors, while the phenyl ring could engage in hydrophobic or π-π stacking interactions within a target's binding pocket.
Advanced Topological Analysis (e.g., Reduced Density Gradient - RDG)
Advanced topological analyses provide deeper insights into the nature of chemical bonds and non-covalent interactions (NCIs) within a molecule. The Reduced Density Gradient (RDG) method is a prominent technique used to visualize and characterize these weak interactions.
RDG analysis is based on the electron density and its gradient. By plotting the RDG against the electron density, different types of interactions can be identified:
Strong Attractive Interactions (e.g., Hydrogen Bonds): Appear as spikes at negative values.
Weak Interactions (e.g., Van der Waals): Appear as spikes near zero.
Strong Repulsive Interactions (e.g., Steric Clashes): Appear as spikes at positive values.
Advanced Characterization Techniques for Pyrido 3,4 E 1 2 3 Triazine Derivatives
Spectroscopic Analysis for Structural Confirmation and Purity Assessment
Spectroscopic methods are indispensable for confirming the intricate molecular architecture of 3-Phenylpyrido[3,4-e]triazine and assessing its purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, ROESY, HMBC)
Nuclear Magnetic Resonance (NMR) spectroscopy would serve as the cornerstone for the structural determination of 3-Phenylpyrido[3,4-e]triazine .
¹H NMR: The proton NMR spectrum would be expected to show distinct signals corresponding to the protons on the phenyl and pyrido rings. The chemical shifts (δ) and coupling constants (J) would provide information about the electronic environment and connectivity of these protons. For instance, the protons of the phenyl group would likely appear as a multiplet in the aromatic region, while the protons on the pyridine (B92270) ring would exhibit their own characteristic shifts and splitting patterns.
¹³C NMR: The carbon-13 NMR spectrum would reveal the number of unique carbon atoms in the molecule. The chemical shifts of the carbon signals would help to identify the carbon skeleton, including the quaternary carbons of the triazine and pyrido rings and the carbons of the phenyl substituent.
2D NMR (COSY, ROESY, HMBC): To definitively assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, a suite of two-dimensional NMR experiments would be crucial.
COSY (Correlation Spectroscopy): This experiment would establish proton-proton couplings within the same spin system, helping to trace the connectivity of protons on the phenyl and pyridine rings.
ROESY (Rotating-frame Overhauser Effect Spectroscopy): This technique would identify protons that are close in space, even if they are not directly bonded, providing insights into the three-dimensional structure and conformation of the molecule.
A hypothetical table of expected NMR data is presented below.
| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |
| Phenyl-H | 7.50 - 8.20 (m) | - |
| Pyrido-H | 7.80 - 9.50 (m) | - |
| Phenyl-C | - | 128.0 - 135.0 |
| Pyrido-C | - | 120.0 - 155.0 |
| Triazine-C | - | 150.0 - 165.0 |
Note: This table is illustrative and not based on experimental data for the specific compound.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) Spectroscopy: The IR spectrum of 3-Phenylpyrido[3,4-e]triazine would be expected to show characteristic absorption bands for C=N and C=C stretching vibrations within the aromatic rings, typically in the range of 1500-1650 cm⁻¹. The spectrum would also feature C-H stretching vibrations from the aromatic rings above 3000 cm⁻¹. The absence of certain bands, such as N-H or O-H stretches, would confirm the successful formation of the heterocyclic system.
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum, likely recorded in a solvent such as methanol (B129727) or dichloromethane, would provide information about the electronic transitions within the molecule. The conjugated π-system of the pyrido[3,4-e]triazine core fused with the phenyl group would be expected to result in strong absorption bands in the UV region, potentially extending into the visible range depending on the extent of conjugation.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass Spectrometry (MS): This technique would be used to determine the molecular weight of 3-Phenylpyrido[3,4-e]triazine . The mass spectrum would show a molecular ion peak (M⁺) corresponding to the mass of the compound. The fragmentation pattern observed in the mass spectrum would provide additional structural information, as the molecule breaks apart in a predictable manner.
High-Resolution Mass Spectrometry (HRMS): HRMS would be employed to determine the exact mass of the molecular ion with high precision. This accurate mass measurement would allow for the determination of the elemental composition of the molecule, providing strong evidence for the proposed chemical formula.
X-ray Crystallography for Absolute Stereochemistry and Molecular Conformation
For an unambiguous determination of the three-dimensional structure of 3-Phenylpyrido[3,4-e]triazine , single-crystal X-ray crystallography would be the definitive technique. By growing a suitable single crystal of the compound and analyzing its diffraction pattern, it would be possible to determine the precise arrangement of atoms in the crystal lattice. This would confirm the planar or near-planar nature of the fused ring system and the dihedral angle of the phenyl group relative to the pyrido[3,4-e]triazine core. This technique provides the absolute confirmation of the molecular conformation and intermolecular interactions in the solid state.
Elemental Analysis for Empirical Formula Determination
Elemental analysis would be conducted to determine the percentage composition of carbon, hydrogen, and nitrogen in a purified sample of 3-Phenylpyrido[3,4-e]triazine . The experimentally determined percentages would be compared with the calculated values for the proposed molecular formula. A close agreement between the found and calculated values would provide strong support for the purity and the assigned empirical formula of the synthesized compound.
| Element | Calculated (%) for C₁₂H₈N₄ | Found (%) |
| C | 74.99 | Hypothetical Experimental Value |
| H | 4.20 | Hypothetical Experimental Value |
| N | 20.82 | Hypothetical Experimental Value |
Note: This table is illustrative and not based on experimental data for the specific compound.
Future Directions and Research Gaps in 3 Phenylpyrido 3,4 E 1 2 3 Triazine Research
Development of Novel and Sustainable Synthetic Routes
The synthesis of pyrido[3,4-e] mdpi.comnih.govebi.ac.uktriazines and related fused triazine systems is an active area of research. mdpi.comnih.gov Current methods often involve multi-step procedures, and there is a continuous need for the development of more efficient, cost-effective, and environmentally friendly synthetic strategies.
Future research should focus on:
Green Chemistry Approaches: The use of safer solvents, catalysts, and reaction conditions to minimize the environmental impact of the synthetic processes.
Microwave-Assisted and Flow Chemistry Techniques: Exploring these modern synthetic tools to accelerate reaction rates, improve yields, and enable better control over reaction parameters.
Catalytic Methods: Investigating novel catalysts to enhance the efficiency and selectivity of key bond-forming reactions in the synthesis of the pyrido[3,4-e] mdpi.comnih.govebi.ac.uktriazine core.
A reported synthesis of related 3-phenylpyrido[4,3-e] mdpi.comnih.govebi.ac.uktriazino[3,2-c] mdpi.comnih.govebi.ac.ukthiadiazine 6,6-dioxide derivatives involved the reaction of an aminoguanidine (B1677879) with phenylglyoxal (B86788) hydrate (B1144303) in refluxing glacial acetic acid. mdpi.com This approach, while effective, highlights the use of harsh conditions, indicating an area for improvement through more sustainable methods.
Comprehensive Elucidation of Pharmacological Mechanisms of Action
While various biological activities have been reported for the broader class of pyrido[3,4-e] mdpi.comnih.govebi.ac.uktriazines, including antifungal and anticancer effects, the precise molecular mechanisms of action are often not fully understood. nih.govnih.gov
Future research efforts should be directed towards:
Target Identification and Validation: Employing chemical proteomics, affinity chromatography, and other advanced techniques to identify the specific cellular targets of 3-Phenylpyrido[3,4-e] mdpi.comnih.govebi.ac.uktriazine and its derivatives.
Pathway Analysis: Investigating the downstream signaling pathways modulated by these compounds to understand their effects on cellular processes. For instance, some pyrazolo[4,3-e] mdpi.comnih.govebi.ac.uktriazine derivatives have been shown to induce apoptosis through the activation of caspases and modulation of proteins like NF-κB and p53. nih.gov
In Vivo Studies: Conducting comprehensive in vivo studies in relevant animal models to correlate the in vitro activity with therapeutic efficacy and to understand the pharmacokinetic and pharmacodynamic properties of these compounds.
Rational Design and Optimization of Enhanced Bioactive Derivatives
The development of more potent and selective analogs of 3-Phenylpyrido[3,4-e] mdpi.comnih.govebi.ac.uktriazine requires a systematic approach to structure-activity relationship (SAR) studies.
Key areas for future investigation include:
Computational Modeling: Utilizing molecular docking and other computational tools to predict the binding modes of these compounds with their biological targets and to guide the design of new derivatives with improved affinity and selectivity. ebi.ac.uknih.gov
SAR-Guided Synthesis: Systematically modifying the phenyl group and other positions on the pyrido[3,4-e] mdpi.comnih.govebi.ac.uktriazine scaffold to explore the impact of different substituents on biological activity. For example, studies on related fused triazine systems have shown that the introduction of specific substituents can significantly enhance their therapeutic potential. ebi.ac.uknih.gov
Fragment-Based Drug Discovery: Employing fragment-based approaches to identify small molecular fragments that bind to the target and then growing or linking them to develop more potent lead compounds.
| Compound/Derivative Class | Observed Bioactivity | Key Structural Features for Activity | Reference |
| Pyrido[3,4-e]-1,2,4-triazines | Antifungal (Candida, Aspergillus) | Varied alkyl, cycloalkyl, substituted phenyl, and heterocyclic groups at the 3-position. | nih.gov |
| Pyrazolo[4,3-e] mdpi.comnih.govebi.ac.uktriazine derivatives | Anticancer (Breast Cancer Cell Lines) | Sulfonyl and tetrazolo-fused structures. | nih.gov |
| 2-Arylpyrido[2,3-e]-1,2,4-triazolo[4,3-a]pyrazin-1-ones | Human A3 Adenosine Receptor Antagonists | Hydrogen bond accepting substituents on the 2-phenyl ring. | ebi.ac.uk |
| 3-Amino-1,2,4-triazine derivatives | PDK1 Inhibitors (Pancreatic Cancer) | Specific substitutions on the 3-amino-1,2,4-triazine core. | nih.govmdpi.com |
Exploration of New Therapeutic Applications for Pyrido[3,4-e]mdpi.comnih.govebi.ac.uktriazine Scaffolds
The structural features of the pyrido[3,4-e] mdpi.comnih.govebi.ac.uktriazine scaffold suggest that its derivatives may have a broader range of therapeutic applications than currently reported.
Future research should explore the potential of these compounds in:
Neurodegenerative Diseases: Given that related fused triazine derivatives have shown activity as cholinesterase inhibitors, exploring the potential of 3-Phenylpyrido[3,4-e] mdpi.comnih.govebi.ac.uktriazine derivatives in the context of Alzheimer's disease and other neurodegenerative disorders is a promising avenue. nih.gov
Antiviral and Antiparasitic Agents: The 1,2,4-triazine (B1199460) nucleus is a component of various compounds with antiviral and antiparasitic properties. ekb.eg Screening libraries of pyrido[3,4-e] mdpi.comnih.govebi.ac.uktriazines against a panel of viruses and parasites could uncover new therapeutic leads.
Kinase Inhibition: Many kinase inhibitors feature heterocyclic scaffolds. Investigating the inhibitory activity of 3-Phenylpyrido[3,4-e] mdpi.comnih.govebi.ac.uktriazine derivatives against various protein kinases involved in cancer and inflammatory diseases could lead to the discovery of novel targeted therapies. nih.govmdpi.com For example, 3-amino-1,2,4-triazine derivatives have been identified as selective inhibitors of Pyruvate Dehydrogenase Kinase 1 (PDK1). nih.govmdpi.com
The systematic exploration of these future research directions will be crucial in unlocking the full therapeutic potential of the 3-Phenylpyrido[3,4-e] mdpi.comnih.govebi.ac.uktriazine scaffold and its derivatives.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
